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Compound of Interest

Compound Name: Flagranone A

Cat. No.: B1247167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Flagranone A is a sesquiterpenoid natural product isolated from the nematode-trapping fungus

Arthrobotrys flagrans (also known as Duddingtonia flagrans).[1][2] As a secondary metabolite

from a carnivorous fungus, Flagranone A is of interest for its potential biological activities,

which may be relevant in drug discovery and development programs. Nuclear Magnetic

Resonance (NMR) spectroscopy is the primary analytical technique for the unambiguous

structure elucidation and characterization of such novel natural products. This document

provides a comprehensive overview of the NMR data for Flagranone A and detailed protocols

for the key NMR experiments required for its analysis.

Chemical Structure
Figure 1: Chemical Structure of Flagranone A

Molecular Formula: C₂₆H₃₂O₇

Molar Mass: 456.5 g/mol

IUPAC Name: [6-[(2E,4E,6E)-1-acetyloxy-3,7,11-trimethyldodeca-2,4,6,10-tetraenyl]-2,5-

dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetate
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¹H and ¹³C NMR Data of Flagranone A
The following tables summarize the ¹H and ¹³C NMR spectral data for Flagranone A, as

reported in the literature. This data is crucial for the verification of the compound's identity and

for further structural studies.

Table 1: ¹H NMR Data of Flagranone A (500 MHz, CDCl₃)

Position δ (ppm) Multiplicity J (Hz)

1 3.25 d 2.0

4 6.78 s

6 3.55 d 2.0

1' 6.89 d 11.0

2' 5.89 d 11.0

4' 6.25 dd 15.0, 11.0

5' 6.58 dd 15.0, 11.0

7' 5.95 d 11.0

8' 2.20 m

9' 2.05 m

10' 5.12 t 7.0

12' 1.68 s

13' 1.75 s

14' 1.85 s

15' 1.60 s

1-OAc 2.15 s

4-CH₂OAc 4.75 s

4-CH₂OAc 2.08 s

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1247167?utm_src=pdf-body
https://www.benchchem.com/product/b1247167?utm_src=pdf-body
https://www.benchchem.com/product/b1247167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: ¹³C NMR Data of Flagranone A (125 MHz, CDCl₃)
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Position δ (ppm)

1 54.2

2 194.5

3 142.1

4 138.8

5 193.8

6 52.8

1' 118.9

2' 141.2

3' 130.5

4' 128.5

5' 135.2

6' 125.1

7' 138.1

8' 39.8

9' 26.5

10' 123.5

11' 132.1

12' 17.7

13' 16.2

14' 12.5

15' 25.7

1-OAc (C=O) 170.2

1-OAc (CH₃) 21.1
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4-CH₂OAc (CH₂) 61.5

4-CH₂OAc (C=O) 170.8

4-CH₂OAc (CH₃) 20.8

Experimental Protocols
The following are detailed protocols for the acquisition of 1D and 2D NMR spectra for the

structural elucidation of Flagranone A. These are generalized procedures and may require

optimization based on the specific instrumentation and sample concentration available.

1. Sample Preparation

Weigh approximately 5-10 mg of purified Flagranone A.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

2. 1D NMR Spectroscopy

¹H NMR Spectroscopy

Tune and shim the NMR spectrometer for the sample.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a 30-degree pulse angle.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.
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Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

¹³C NMR Spectroscopy

Tune and shim the carbon channel of the spectrometer.

Set the spectral width to cover the range of 0 to 220 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (typically 1024 or more) due to the low natural

abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

3. 2D NMR Spectroscopy

COSY (Correlation Spectroscopy)

Use a standard gradient-selected COSY pulse sequence (e.g., gpcosy).

Set the spectral widths in both F1 and F2 dimensions to cover the proton chemical shift

range.

Acquire a 2D data matrix of at least 1024 x 256 data points.

Set the number of scans per increment to 2-4.

Process the data with appropriate window functions (e.g., sine-bell) in both dimensions

before Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement

(e.g., hsqcedetgpsisp2.2).

Set the F2 (¹H) spectral width from -1 to 11 ppm and the F1 (¹³C) spectral width from 0 to

160 ppm.

Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz.

Acquire a data matrix of at least 1024 x 256 data points.

Set the number of scans per increment to 4-8.

Process the data with appropriate window functions.

HMBC (Heteronuclear Multiple Bond Correlation)

Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

Set the spectral widths as in the HSQC experiment.

Optimize the long-range coupling constant (ⁿJCH) to 8 Hz.

Acquire a data matrix of at least 2048 x 256 data points.

Set the number of scans per increment to 8-16.

Process the data with appropriate window functions.

Workflow for Structure Elucidation
The following diagram illustrates the general workflow for the isolation and structure elucidation

of a novel natural product like Flagranone A using NMR spectroscopy.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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